molecular formula C24H30Cl2N2 B7822433 Aizen Cathilon Red 6B

Aizen Cathilon Red 6B

Cat. No.: B7822433
M. Wt: 417.4 g/mol
InChI Key: JQZWHMOVSQRYRN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

C24H30Cl2N2 . It is widely used in the textile industry for dyeing acrylic fibers, wool, and other synthetic fibers. The compound is known for its vibrant red color and excellent dyeing properties, including high lightfastness and washfastness .

Preparation Methods

Synthetic Routes and Reaction Conditions

Aizen Cathilon Red 6B is synthesized through the condensation of 1,3,3-trimethyl-2-methyleneindoline and 4-((2-chloroethyl)(ethyl)amino)-2-methylbenzaldehyde , followed by conversion into its chloride form . The reaction typically involves heating the reactants in the presence of a suitable solvent and catalyst under controlled conditions to achieve the desired product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale batch or continuous processes. The raw materials are mixed in reactors, and the reaction conditions are optimized to maximize yield and purity. The final product is then purified, dried, and processed into a powder or crystalline form for commercial use .

Chemical Reactions Analysis

Types of Reactions

Aizen Cathilon Red 6B undergoes various chemical reactions, including:

    Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can alter the dye’s color properties and stability.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, zinc dust.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce quinonoid structures, while reduction can lead to leuco forms of the dye .

Scientific Research Applications

Aizen Cathilon Red 6B has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Aizen Cathilon Red 6B involves its interaction with the target substrate, typically fibers or biological tissues. The dye molecules bind to the substrate through electrostatic interactions, hydrogen bonding, and van der Waals forces. The molecular structure of the dye allows it to penetrate and adhere to the substrate, resulting in a stable and vibrant coloration .

Comparison with Similar Compounds

Similar Compounds

  • Astrazon Red GTL
  • Astrazon Red Violet 3RN
  • Astrazon Red 5BL
  • Basic Violet 7
  • Basic Violet 35

Uniqueness

Aizen Cathilon Red 6B stands out due to its superior dyeing properties, including high lightfastness and washfastness. It also exhibits excellent compatibility with various fibers and maintains its color stability under high-temperature dyeing conditions .

Properties

IUPAC Name

N-(2-chloroethyl)-N-ethyl-3-methyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30ClN2.ClH/c1-6-27(16-15-25)20-13-11-19(18(2)17-20)12-14-23-24(3,4)21-9-7-8-10-22(21)26(23)5;/h7-14,17H,6,15-16H2,1-5H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQZWHMOVSQRYRN-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCl)C1=CC(=C(C=C1)C=CC2=[N+](C3=CC=CC=C3C2(C)C)C)C.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90884311
Record name 3H-Indolium, 2-[2-[4-[(2-chloroethyl)ethylamino]-2-methylphenyl]ethenyl]-1,3,3-trimethyl-, chloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90884311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6441-82-3
Record name Basic violet 7
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6441-82-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name C.I. 48020
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006441823
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3H-Indolium, 2-[2-[4-[(2-chloroethyl)ethylamino]-2-methylphenyl]ethenyl]-1,3,3-trimethyl-, chloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3H-Indolium, 2-[2-[4-[(2-chloroethyl)ethylamino]-2-methylphenyl]ethenyl]-1,3,3-trimethyl-, chloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90884311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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